N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-methoxyphenyl)sulfonylacetamide
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Overview
Description
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-methoxyphenyl)sulfonylacetamide is a complex organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by the presence of a benzofuran ring system, which is fused with various functional groups, including an acetyl group, a methyl group, a methoxyphenyl group, and a sulfonylacetamide moiety. The unique structural features of this compound make it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-methoxyphenyl)sulfonylacetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of appropriate precursors, such as 2-hydroxyacetophenone derivatives, under acidic or basic conditions.
Introduction of Functional Groups: The acetyl and methyl groups can be introduced through Friedel-Crafts acylation and alkylation reactions, respectively.
Sulfonylation: The sulfonylacetamide moiety can be introduced by reacting the benzofuran derivative with sulfonyl chloride and acetamide under suitable conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-methoxyphenyl)sulfonylacetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens, alkyl halides, or sulfonyl chlorides can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides or thiols.
Scientific Research Applications
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-methoxyphenyl)sulfonylacetamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound may be used in the development of new materials, such as polymers or pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-methoxyphenyl)sulfonylacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within cells.
Altering Gene Expression: Influencing the expression of genes related to its biological activity.
Comparison with Similar Compounds
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-methoxyphenyl)sulfonylacetamide can be compared with other benzofuran derivatives, such as:
N-(2-methyl-1-benzofuran-3-yl)-N-(4-methoxyphenyl)sulfonylacetamide: Similar structure but lacks the acetyl group.
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-chlorophenyl)sulfonylacetamide: Similar structure but has a chlorophenyl group instead of a methoxyphenyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.
Biological Activity
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-methoxyphenyl)sulfonylacetamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C25H21NO6S
- Molecular Weight : 463.5 g/mol
- CAS Number : 518318-54-2
The biological activity of this compound is largely attributed to its ability to interact with various biological targets. These interactions can modulate enzymatic activities and influence cellular pathways related to inflammation, cancer progression, and microbial resistance.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory processes, such as lipoxygenase and cyclooxygenase, thereby reducing the synthesis of pro-inflammatory mediators.
- Antioxidant Activity : Preliminary studies suggest that this compound exhibits antioxidant properties, which can help mitigate oxidative stress in cells.
- Antimicrobial Properties : The sulfonamide moiety is known for its antimicrobial effects, potentially making this compound effective against certain bacterial strains.
Biological Activity Overview
The following table summarizes the key biological activities associated with this compound based on existing research:
Study 1: Antioxidant Activity
A study investigated the antioxidant properties of various benzofuran derivatives, including this compound. The results indicated that the compound effectively scavenged DPPH radicals, demonstrating its potential as a natural antioxidant.
Study 2: Anti-inflammatory Effects
In vitro assays revealed that this compound inhibited the production of inflammatory cytokines in cultured macrophages. The inhibition of lipoxygenase activity was particularly notable, suggesting a mechanism through which it may reduce inflammation in vivo.
Study 3: Anticancer Potential
Research published in pharmacological journals highlighted the cytotoxic effects of this compound against several cancer cell lines, including breast and leukemia cells. The study suggested that the compound induces apoptosis and inhibits cell proliferation through modulation of cell cycle regulators.
Properties
IUPAC Name |
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-methoxyphenyl)sulfonylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO6S/c1-12(22)20-13(2)27-19-10-5-15(11-18(19)20)21(14(3)23)28(24,25)17-8-6-16(26-4)7-9-17/h5-11H,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFWCZBFYNBYMIF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)N(C(=O)C)S(=O)(=O)C3=CC=C(C=C3)OC)C(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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